molecular formula C7H13NO3 B8630210 Ethyl 2-(hydroxyimino)-3-methylbutanoate CAS No. 77426-65-4

Ethyl 2-(hydroxyimino)-3-methylbutanoate

Cat. No.: B8630210
CAS No.: 77426-65-4
M. Wt: 159.18 g/mol
InChI Key: IUJVPONWKDKNTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(hydroxyimino)-3-methylbutanoate is an oxime-containing ester characterized by a hydroxyimino (-NOH) group at position 2 and a methyl branch at position 3 of the butanoate backbone. Oximes are known for their roles in coordination chemistry, pharmaceutical intermediates, and as stabilizers or ligands due to their tautomeric and nucleophilic properties .

Properties

CAS No.

77426-65-4

Molecular Formula

C7H13NO3

Molecular Weight

159.18 g/mol

IUPAC Name

ethyl 2-hydroxyimino-3-methylbutanoate

InChI

InChI=1S/C7H13NO3/c1-4-11-7(9)6(8-10)5(2)3/h5,10H,4H2,1-3H3

InChI Key

IUJVPONWKDKNTP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=NO)C(C)C

Origin of Product

United States

Comparison with Similar Compounds

Ethyl 3-Hydroxy-3-Methylbutanoate

  • Molecular Formula : C₇H₁₄O₃ (146.18 g/mol) .
  • Functional Groups : Hydroxy (-OH) at position 3, methyl at position 3.
  • Applications: Used in flavor and fragrance industries due to fruity notes .
  • Key Differences : Lacks the oxime group, making it less reactive in nucleophilic reactions. Higher volatility compared to oximes, enhancing its sensory applications .

Ethyl 2-Acetyl-3-Methylbutanoate

  • Molecular Formula : C₉H₁₆O₃ (172.22 g/mol) .
  • Functional Groups : Acetyl (-COCH₃) at position 2, methyl at position 3.
  • Applications : Pharmaceutical intermediate for ketone-containing APIs .

Ethyl 2-(Methoxyimino)-3-Oxobutanoate

  • Molecular Formula: C₇H₁₁NO₄ (173.17 g/mol) .
  • Functional Groups: Methoxyimino (-NOMe) at position 2, oxo (-CO) at position 3.
  • Applications : Likely used in agrochemicals or as a synthetic intermediate.
  • Key Differences: The methoxyimino group enhances stability against hydrolysis compared to hydroxyimino. The 3-oxo group increases acidity, influencing tautomerism .

Ethyl 3-Methylbutanoate

  • Molecular Formula : C₇H₁₄O₂ (130.18 g/mol) .
  • Functional Groups : Simple ester with a methyl branch at position 3.
  • Applications : Dominant in wine and fruit aromas (e.g., apples, strawberries) .
  • Key Differences : Absence of functional groups at position 2 reduces complexity in reactivity. Higher volatility and lower polarity make it suitable for flavoring .

Structural and Functional Analysis

Reactivity

  • Oxime Group: The hydroxyimino group in the target compound enables tautomerism (keto-enol) and participation in coordination chemistry, unlike esters with hydroxyl or acetyl groups .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.